molecular formula C30H49NO15 B8025093 (4-nitrophenyl carbonate)-PEG8-t-butyl ester

(4-nitrophenyl carbonate)-PEG8-t-butyl ester

Cat. No.: B8025093
M. Wt: 663.7 g/mol
InChI Key: GDUPXTTZWLGHDK-UHFFFAOYSA-N
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Description

(4-nitrophenyl carbonate)-PEG8-t-butyl ester is a compound that combines the properties of polyethylene glycol (PEG) with a nitrophenyl carbonate group and a t-butyl ester. This compound is often used in various chemical and biological applications due to its unique properties, such as solubility in both aqueous and organic solvents, and its ability to form stable linkages with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl carbonate)-PEG8-t-butyl ester typically involves the reaction of PEG8 with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The t-butyl ester group is introduced by reacting the intermediate product with t-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl carbonate)-PEG8-t-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, methanol

    Catalysts: Triethylamine, hydrochloric acid

Major Products

    Carbamates: Formed by the reaction with amines

    Carbonates: Formed by the reaction with alcohols

    Hydrolysis Products: PEG8 and 4-nitrophenol

Mechanism of Action

The mechanism of action of (4-nitrophenyl carbonate)-PEG8-t-butyl ester involves the formation of stable linkages with nucleophiles. The nitrophenyl carbonate group acts as a leaving group, facilitating the formation of carbamate or carbonate bonds. This reaction is often used to modify biomolecules, enhancing their solubility, stability, and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-nitrophenyl carbonate)-PEG8-t-butyl ester is unique due to its combination of a long PEG chain and a t-butyl ester group, which provides enhanced solubility and stability compared to similar compounds. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49NO15/c1-30(2,3)46-28(32)8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-29(33)45-27-6-4-26(5-7-27)31(34)35/h4-7H,8-25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUPXTTZWLGHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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